Sitostenone
Description
Contemporary Significance of Sitostenone (B90138) in Natural Product Science
The contemporary relevance of this compound in natural product science is underscored by its repeated isolation from diverse plant species and its array of documented biological effects. Research has been spurred by advancements in isolation and synthetic techniques, which have facilitated a deeper exploration of its properties. researchgate.net
This compound has been identified in a variety of plants, including but not limited to Cochlospermum vitifolium, Anacardium occidentale (cashew), Eucalyptus deglupta, Sarcocephalus latifolius, and Macaranga magna. chemicalbook.comcaymanchem.comunair.ac.ideajournals.orgaip.org Its discovery in Eucalyptus deglupta was the first time it had been recorded in the Eucalyptus genus, and its isolation from Sarcocephalus latifolius was also a first for that particular plant. unair.ac.ideajournals.org
Modern research has illuminated several of this compound's biological activities. Studies have shown that it possesses anti-tumor and anti-melanogenic properties and can inhibit tyrosinase activity. chemicalbook.commedchemexpress.com Furthermore, it has demonstrated the ability to inhibit the basal production of nitric oxide (NO) in RAW 264.7 macrophage cells. caymanchem.com Other noted activities include its effectiveness against the parasite Trypanosoma evansi and its potential antioxidant properties. caymanchem.com The ongoing identification of this compound in new plant sources and the continuous discovery of its biological roles solidify its importance in current natural product research. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H48O | caymanchem.com |
| Molecular Weight | 412.7 g/mol | nih.gov |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | nih.gov |
| CAS Number | 1058-61-3 | chemicalbook.com |
| Physical Description | Solid | nih.gov |
| Melting Point | 95 - 96.5 °C | nih.gov |
Historical Context of Phytosteroid Research Leading to this compound Investigations
The scientific journey toward investigating specific compounds like this compound is rooted in the broader history of phytosteroid research. Phytosterols (B1254722), or plant sterols, are structurally similar to cholesterol and are integral components of plant cell membranes. nih.govwisdomlib.org For decades, research has focused on these compounds, with over 250 different phytosterols and related compounds having been identified. nih.govresearchgate.net
Early interest in phytosterols was significantly driven by their cholesterol-lowering effects, a property that led to their marketing as pharmaceuticals for treating elevated cholesterol from the mid-1950s. wikipedia.org This initial focus on the general health benefits of phytosterols paved the way for more detailed chemical analyses of individual plant species. Scientists began to isolate and characterize the specific sterols and stanols present in various plant extracts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUHIUYGJBLGI-XJZKHKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862519 | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058-61-3, 67392-96-5 | |
| Record name | Stigmast-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmast-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Ethyl-4-cholesten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmast-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Biogenesis and Distribution Profiles of Sitostenone
Biosynthetic Origins and Precursor Relationships of Sitostenone (B90138)
The presence of this compound in plants is a direct result of the modification of common plant sterols. Its biosynthetic pathway is an offshoot of the main route for producing essential structural sterols.
This compound (stigmast-4-en-3-one) is biosynthetically derived from the abundant plant sterol, β-sitosterol. The biogenesis of β-sitosterol itself is a complex process that begins with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors. These precursors are assembled into squalene, which is then cyclized by the enzyme cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in the phytosterol pathway. mdpi.com A series of subsequent enzymatic modifications, including demethylations and reductions, leads to the formation of various end-product sterols, with β-sitosterol being one of the most prevalent in higher plants. mdpi.com
The direct precursor to this compound is β-sitosterol. The conversion is a straightforward oxidation reaction. While stigmasterol (B192456) is also a major phytosterol, often found alongside β-sitosterol, and is itself derived from β-sitosterol through desaturation, current biochemical literature primarily identifies β-sitosterol as the direct substrate for this compound formation.
The transformation of β-sitosterol into this compound involves the oxidation of the hydroxyl group at the C-3 position of the sterol's A-ring to a keto group. This catalytic step is mediated by a class of enzymes known as 3β-hydroxysteroid dehydrogenases (3β-HSD). mdpi.comnih.govresearchgate.net In plants, 3β-HSD enzymes are crucial components of the sterol C4-demethylation complex, which is essential for converting initial sterol precursors into functional membrane sterols. mdpi.comnih.gov
The mechanism involves the 3β-HSD enzyme binding to the β-sitosterol substrate. The enzyme then facilitates the transfer of a hydride ion from the C-3 position to a cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH, respectively. This results in the formation of a 3-keto group and the release of the product, this compound, and a proton (H⁺). While the specific 3β-HSD isoform responsible for this compound production has not been definitively isolated in all species, the presence and activity of this enzyme class in plants accounts for the biogenesis of this and other 3-oxosteroids. researchgate.netuniprot.orguniprot.org
The biosynthesis of phytosterols (B1254722) is a tightly regulated process essential for normal plant growth, development, and membrane function. taylorfrancis.com The accumulation of this compound is therefore dependent on several factors, including the availability of its precursor, β-sitosterol, and the expression and activity of the specific 3β-HSD enzyme that catalyzes the conversion.
The accumulation of secondary metabolites, including sterol derivatives, is often organ- and tissue-specific and can be influenced by developmental stage and environmental stimuli. For example, the profile of sterols can change in response to pathogenic attack, indicating that the pathways are integrated into the plant's defense response system. While direct regulatory mechanisms for this compound are not fully elucidated, its presence in specific tissues suggests that its production is a controlled process. This regulation likely occurs at the genetic level, with the gene encoding the relevant 3β-HSD being transcribed and translated in specific cells at specific times, possibly in response to internal developmental cues or external environmental stressors.
Phytogeographical and Species-Specific Distribution of this compound
This compound has been identified in a diverse range of plant species across various families, although it is not as ubiquitous as its precursor, β-sitosterol. Its distribution appears to be specific to certain taxa and is often localized within particular plant organs.
Research has led to the isolation of this compound from several plant families and genera. Notable examples include:
Prunus : this compound has been identified in the stem bark and leaves of Prunus africana, a tree in the Rosaceae family. researchgate.netnih.govresearchgate.netresearchgate.netcifor-icraf.org
Sarcocephalus : This genus from the Rubiaceae family, particularly Sarcocephalus latifolius, is a known source of this compound, where it is found in the stem bark.
Xanthium : this compound has been isolated from the roots of Xanthium sibiricum (family Asteraceae), a plant often considered a variety of the widespread Xanthium strumarium.
Cochlospermum : The compound is found in species such as Cochlospermum vitifolium and Cochlospermum planchonii (family Bixaceae).
Eucalyptus : It has also been reported in the stem of Eucalyptus deglupta (family Myrtaceae).
Dieffenbachia : this compound was isolated from the stem bark of Dieffenbachia seguine (family Araceae).
While the genus Rosa is rich in phytosterols, including β-sitosterol, the direct precursor to this compound, reports on the isolation of this compound itself from this genus are not prominent in the available scientific literature. ishs.org
The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific organs and tissues, which varies by species. This organ-specific localization points to a specialized metabolic role for the compound in those tissues.
| Plant Species | Family | Organ/Tissue of Accumulation |
| Prunus africana | Rosaceae | Stem Bark, Leaves researchgate.netnih.govresearchgate.netcifor-icraf.org |
| Sarcocephalus latifolius | Rubiaceae | Stem Bark |
| Dieffenbachia seguine | Araceae | Stem Bark |
| Eucalyptus deglupta | Myrtaceae | Stem |
| Xanthium sibiricum | Asteraceae | Roots |
| Cochlospermum planchonii | Bixaceae | Roots |
This table was generated based on data from existing research findings.
Influence of Environmental and Developmental Factors on this compound Content
The concentration of this compound in an organism is not static but is influenced by a variety of external environmental conditions and internal developmental cues. These factors can significantly alter the metabolic pathways leading to the synthesis and accumulation of phytosterols, including this compound.
Environmental Factors:
Light Intensity: Light is a critical environmental factor that affects the biosynthesis of phytosterols. Studies on microalgae have shown that sterol content generally increases with higher light intensity, although this effect can be modulated by nutrient availability. nih.gov In some plants, high light intensity favors the accumulation of certain monounsaturated sterols, while lower light or darkness can lead to an increase in diunsaturated sterols. nih.gov The photooxidation of phytosterols is also influenced by light intensity, with higher intensities leading to faster degradation. researchgate.net
Water Stress: Drought conditions can have a significant impact on plant physiology and biochemistry, including the production of secondary metabolites. Water stress is known to inhibit photosynthesis and can lead to the overproduction of reactive oxygen species, which in turn can affect the stability and synthesis of various cellular components, including phytosterols. nih.govresearchgate.net
Developmental Factors:
Developmental Stage: The concentration of phytosterols can vary significantly throughout the life cycle of a plant. For instance, the transition from vegetative growth to flowering and senescence involves major shifts in gene expression and hormone levels, which can influence the biosynthesis of secondary metabolites like this compound. nih.gov
Senescence: Plant senescence is a highly regulated process of aging and involves extensive metabolic reprogramming. nih.gov During senescence, there are significant changes in the expression of genes related to photosynthesis and nutrient remobilization, which can indirectly affect the pool of precursors available for phytosterol synthesis. nih.gov
Table 2: Influence of Environmental and Developmental Factors on Phytosterol Content
| Factor | Effect on Phytosterol Content | Organism/System Studied | Reference |
|---|---|---|---|
| Light Intensity | Increased sterol content with increasing light intensity (nutrient-dependent). | Phytoplankton (Scenedesmus, Chlamydomonas, Cryptomonas, Cyclotella) | nih.gov |
| High light favors accumulation of monounsaturated sterols; darkness favors diunsaturated sterols. | Medicago sativa | nih.gov | |
| Water Stress | Inhibition of photosynthesis and alteration of overall plant metabolism. | General plant responses | nih.govnih.gov |
| Developmental Stage | Content of secondary metabolites changes with developmental transitions (e.g., flowering). | General plant responses | nih.gov |
| Senescence | Massive reprogramming of gene expression and metabolic pathways. | General plant responses | nih.gov |
Molecular and Cellular Underpinnings of Sitostenone Bioactivity
Interactions with Cellular Receptors and Intracellular Effectors
The biological effects of Sitostenone (B90138) are initiated through its binding to cellular receptors and its subsequent influence on intracellular effector molecules.
Investigation of Receptor Ligand Binding Dynamics
The interaction between a ligand, such as this compound, and its receptor is a dynamic process involving complex conformational changes in both molecules. nih.gov This binding is not a static event but rather a series of transitions that can lead to the stabilization of the receptor in a particular state, thereby initiating a cellular response. nih.gov The binding of a ligand to a receptor can be quantified by its dissociation constant (KD), which represents the concentration of the ligand at which half of the receptors are occupied. youtube.com The binding process itself involves the formation of a ligand-receptor complex, and the strength of this interaction is influenced by various factors, including the structural properties of both the ligand and the receptor's binding pocket. youtube.comfrontiersin.org
The binding of ligands can induce conformational changes in the receptor, which in turn affects its activity and the downstream signaling cascade. frontiersin.org For instance, in the case of nuclear receptors, ligand binding can stabilize the C-terminal helix of the ligand-binding domain, a critical step in receptor activation. nih.gov The dynamic nature of these interactions allows for a graded response, where different ligands can induce varying levels of receptor activation. nih.gov
Modulation of Key Enzyme Activities (e.g., Tyrosinase, β-Hexosaminidase)
This compound's bioactivity also extends to its ability to modulate the function of key enzymes, including tyrosinase and β-hexosaminidase.
Tyrosinase: This copper-containing enzyme plays a crucial role in melanin (B1238610) synthesis and enzymatic browning. nih.gov Tyrosinase inhibitors are of significant interest for their potential applications in cosmetics as depigmenting agents and in the food industry to prevent browning. nih.govmdpi.com These inhibitors can act through various mechanisms, including competitive inhibition where they bind to the active site of the enzyme, preventing the substrate from binding. nih.gov The inhibitory activity of a compound against tyrosinase is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
β-Hexosaminidase: This lysosomal enzyme is involved in the breakdown of glycoconjugates. researchgate.net The release of β-hexosaminidase is a key marker of mast cell degranulation, a central event in allergic and inflammatory responses. researchgate.net Inhibitors of β-hexosaminidase can therefore have anti-allergic and anti-inflammatory effects by preventing the release of this and other pro-inflammatory mediators. nih.gov The inhibitory potential of compounds against β-hexosaminidase is also typically measured by their IC50 values.
| Enzyme | Function | Effect of Inhibition | Key Research Focus |
|---|---|---|---|
| Tyrosinase | Catalyzes the rate-limiting step in melanin biosynthesis. mdpi.com | Reduction of hyperpigmentation and prevention of enzymatic browning. nih.govmdpi.com | Development of skin-lightening agents and anti-browning compounds for food. nih.govyoutube.com |
| β-Hexosaminidase | Mediator of acute inflammation and hypersensitivity responses. researchgate.net | Attenuation of allergic reactions by controlling mast cell degranulation. researchgate.net | Discovery of novel anti-allergic and anti-inflammatory therapeutics. nih.gov |
Elucidation of this compound's Influence on Cellular Signaling Pathways
This compound exerts its effects by modulating several critical intracellular signaling pathways that govern a wide range of cellular processes.
Regulation of the AMP-Activated Protein Kinase (AMPK) / Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Axis
The AMPK/PPAR-γ signaling axis is a key regulator of cellular energy metabolism and has been implicated in various physiological and pathological processes. AMPK acts as a cellular energy sensor, being activated during periods of low energy status (high AMP:ATP ratio). nih.gov Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the promotion of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. nih.gov
PPAR-γ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov The interplay between AMPK and PPAR-γ is complex, with evidence suggesting that AMPK can modulate PPAR-γ activity. nih.gov For instance, activation of AMPK has been shown to inhibit the transcriptional activity of PPAR-γ. nih.gov This regulation is crucial for maintaining metabolic homeostasis.
Crosstalk with the Phosphoinositide 3-Kinase (PI3K) / AKT Pathway
The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. cellsignal.comnih.gov The pathway is initiated by the activation of PI3K, which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). cellsignal.com PIP3 then recruits and activates the serine/threonine kinase AKT. nih.gov
Activated AKT can phosphorylate a wide array of downstream targets, thereby mediating its diverse cellular effects. nih.gov Dysregulation of the PI3K/AKT pathway is frequently observed in various diseases, including cancer, making it an important therapeutic target. nih.govwikipedia.org The pathway is a critical component in translating extracellular signals into intracellular responses that control cell fate. nih.gov
Impact on Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Cascades
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, thereby regulating processes such as cell proliferation, differentiation, and survival. wikipedia.org This pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, including Raf, MEK, and ERK. nih.gov
Upon activation, ERK can phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression and cellular responses. wikipedia.orgelabscience.com The MAPK/ERK pathway is essential for normal development and its dysregulation is a hallmark of many cancers. nih.govnih.gov
| Signaling Pathway | Key Functions | Consequence of Modulation | Associated Cellular Processes |
|---|---|---|---|
| AMPK/PPAR-γ Axis | Regulation of cellular energy metabolism and lipid homeostasis. nih.govnih.gov | Alterations in fatty acid oxidation, glycolysis, and adipogenesis. nih.gov | Energy sensing, metabolic regulation, and cellular differentiation. researchgate.net |
| PI3K/AKT Pathway | Control of cell growth, proliferation, survival, and metabolism. cellsignal.comnih.gov | Impact on cell cycle progression, apoptosis, and glucose metabolism. nih.gov | Cell survival, growth, and proliferation. nih.govyoutube.com |
| MAPK/ERK Cascades | Transmission of extracellular signals to regulate gene expression. wikipedia.org | Modulation of cell proliferation, differentiation, and survival. wikipedia.orgnih.gov | Cell cycle regulation, cell fate decisions, and response to stress. nih.govresearchgate.net |
List of Compounds Mentioned
this compound
Tyrosinase
β-Hexosaminidase
AMP-activated protein kinase (AMPK)
Peroxisome proliferator-activated receptor-γ (PPAR-γ)
Phosphoinositide 3-kinase (PI3K)
AKT (Protein Kinase B)
Mitogen-activated protein kinase (MAPK)
Extracellular signal-regulated kinase (ERK)
Raf
MEK
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)
Modulation of Nuclear Factor Kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) Pathways
The NF-κB and Nrf-2 pathways are critical regulators of the cellular response to inflammation and oxidative stress. While direct studies on this compound are limited, research on the structurally similar phytosterol, β-sitosterol, provides valuable insights into its potential mechanisms.
β-sitosterol has been shown to alleviate inflammatory responses by inhibiting the activation of the NF-κB pathway. researchgate.net The NF-κB signaling cascade is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Evidence suggests that compounds like β-sitosterol can interfere with this process, potentially by preventing the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic form.
The Nrf-2 pathway, on the other hand, is a key regulator of the cellular antioxidant response. Activation of Nrf-2 leads to the expression of a suite of antioxidant and detoxification enzymes, protecting the cell from oxidative damage. The interplay between the NF-κB and Nrf-2 pathways is complex, with evidence suggesting a degree of mutual regulation. While direct evidence for this compound's effect on Nrf-2 is not yet robust, its potential anti-inflammatory actions via NF-κB inhibition may indirectly influence Nrf-2 signaling.
Table 1: Effect of β-Sitosterol on NF-κB Pathway Components
| Parameter | Effect of β-Sitosterol | Implication |
| IκB Degradation | Inhibition | Prevents NF-κB activation |
| NF-κB Nuclear Translocation | Inhibition | Reduces pro-inflammatory gene expression |
Note: This data is based on studies of β-sitosterol and is presented as a likely model for this compound's activity.
Influence on Insulin Signal Transduction Components (e.g., IRS-1, GSK3β, GLUT2, GLUT4, FOXO1)
The insulin signaling pathway is crucial for maintaining glucose homeostasis. Dysregulation of this pathway can lead to insulin resistance and type 2 diabetes. Phytosterols (B1254722), as a class of compounds, have been investigated for their potential to modulate this pathway.
Key components of the insulin signaling cascade include Insulin Receptor Substrate-1 (IRS-1), Glycogen (B147801) Synthase Kinase 3β (GSK3β), and glucose transporters GLUT2 and GLUT4. Insulin binding to its receptor triggers the phosphorylation of IRS-1, initiating a cascade that ultimately leads to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake. GSK3β is another key enzyme in this pathway, and its inhibition is generally associated with increased insulin sensitivity.
Forkhead box protein O1 (FOXO1) is a transcription factor that is negatively regulated by insulin signaling. When insulin signaling is low, FOXO1 translocates to the nucleus and promotes the expression of genes involved in gluconeogenesis. Conversely, active insulin signaling leads to the phosphorylation and cytoplasmic retention of FOXO1, thereby inhibiting glucose production.
Studies on phytosterols suggest they may positively influence insulin sensitivity by modulating the phosphorylation status and activity of these key signaling molecules. While specific data for this compound is still emerging, the broader effects of phytosterols on improving insulin signaling provide a strong rationale for its potential in this area.
Table 2: Potential Effects of this compound on Insulin Signaling Components (Inferred from Phytosterol Research)
| Component | Potential Effect of this compound | Consequence |
| IRS-1 Phosphorylation | Enhancement | Improved insulin signal transduction |
| GSK3β Activity | Inhibition | Increased glycogen synthesis |
| GLUT4 Translocation | Promotion | Enhanced glucose uptake in muscle and adipose tissue |
| FOXO1 Nuclear Translocation | Inhibition | Decreased hepatic glucose production |
Dynamics of Intracellular Calcium Ion Mobilization
Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The concentration of Ca2+ in the cytoplasm is tightly regulated, with signals often taking the form of transient increases or "spikes."
The precise mechanisms by which this compound might influence intracellular calcium dynamics are not yet well-defined. However, given the integral role of calcium in numerous signaling pathways, it is plausible that this compound could modulate the activity of ion channels or pumps involved in calcium homeostasis. Further research utilizing techniques such as calcium imaging will be necessary to elucidate the specific effects of this compound on intracellular calcium mobilization.
This compound's Role in Modulating Fundamental Cellular Processes
Beyond its influence on specific signaling pathways, this compound may also play a role in regulating more fundamental cellular processes, including gene expression, metabolism, and the response to cellular stress.
Transcriptional Regulation and Gene Expression Profiling (e.g., RUNX2, RNA Polymerase II)
Transcriptional regulation is the process by which a cell controls the conversion of genetic information from DNA to messenger RNA (mRNA). This process is orchestrated by transcription factors and the enzyme RNA Polymerase II.
Runt-related transcription factor 2 (RUNX2) is a key transcription factor essential for osteoblast differentiation and bone formation. The regulation of RUNX2 expression and activity is complex and crucial for skeletal development. Intriguingly, research has shown that RUNX2 itself can control the expression of genes involved in sterol and steroid metabolism. nih.gov This suggests a potential feedback loop where a steroidal compound like this compound could influence the very transcription factor that regulates its metabolic pathways.
RNA Polymerase II is the central enzyme responsible for transcribing protein-coding genes. Its activity is tightly regulated to ensure proper gene expression. While direct studies on the effect of this compound on RNA Polymerase II activity are not available, any compound that influences upstream signaling pathways or the epigenetic landscape could indirectly impact its function.
Alterations in Cellular Metabolism, Including Steroid Metabolism
Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life. Steroid metabolism, a key aspect of this, involves the synthesis, modification, and breakdown of steroids.
As a phytosteroid, this compound is structurally similar to cholesterol and other endogenous steroids. It is therefore likely to interact with the enzymatic machinery of steroid metabolism. This could involve competition for enzyme active sites or allosteric modulation of enzyme activity. The regulation of steroidogenic enzymes is critical for maintaining hormonal balance, and any alterations by exogenous compounds like this compound could have significant physiological effects.
Mechanisms Underlying Cellular Responses to Stress
Cells are constantly exposed to various stressors, including oxidative stress, heat shock, and nutrient deprivation. To cope with these challenges, cells have evolved intricate stress response pathways. These responses often involve the upregulation of protective molecules, such as heat shock proteins (HSPs), and the activation of signaling pathways that promote cell survival.
The potential anti-inflammatory and antioxidant properties of this compound, inferred from studies on related compounds, suggest that it may play a role in mitigating cellular stress. By modulating pathways like NF-κB and potentially Nrf-2, this compound could help to restore cellular homeostasis in the face of stress. For instance, by reducing inflammation-induced oxidative stress, this compound could lessen the burden on the cellular stress response machinery.
Molecular Regulation of Cell Cycle Progression
The cell cycle is a highly regulated process that ensures the faithful replication and division of cells. Aberrations in this process are a hallmark of cancer. Research indicates that β-sitosterol exerts anti-proliferative effects by intervening in the molecular machinery that governs cell cycle progression.
Studies have demonstrated that β-sitosterol can induce cell cycle arrest, primarily at the G0/G1 phase. researchgate.net This halt in progression prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation. The mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with β-sitosterol has been shown to downregulate the expression of Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2), leading to an accumulation of cells in the G1 phase. researchgate.net Cyclins and CDKs are crucial protein families that form complexes to drive the cell cycle forward; their inhibition is a key strategy in cancer therapy. nih.gov
Table 1: Key Proteins Modulated by β-sitosterol in Cell Cycle Regulation
| Protein Target | Effect of β-sitosterol | Consequence |
|---|---|---|
| Cyclin D1 | Downregulation researchgate.net | Inhibition of G1 to S phase transition |
| CDK2 | Downregulation researchgate.net | Inhibition of G1 to S phase transition |
Pathways Governing Cellular Morphological Changes and Migration
The ability of cancer cells to change shape, move, and invade surrounding tissues is fundamental to metastasis. nih.gov β-sitosterol has been shown to counteract these processes by inducing distinct morphological changes and inhibiting migratory pathways.
Upon treatment with β-sitosterol, cancer cells exhibit classic morphological features of apoptosis, including cell shrinkage, reduced cell density, and membrane blebbing. researchgate.net These changes are indicative of a cell undergoing programmed cell death. Beyond inducing these terminal changes, β-sitosterol actively inhibits cell migration. researchgate.netkarger.com In vascular smooth muscle cells, β-sitosterol was found to inhibit migration by regulating the PPARG/AMPK/mTOR signaling pathway. karger.comnih.gov In breast cancer cells, it was observed to prevent migration by upregulating the expression of CDH1. researchgate.net Furthermore, β-sitosterol can decrease the expression of fibronectin, a key protein in the extracellular matrix, which contributes to reduced cancer cell migration and invasion. researchgate.net
Table 2: Signaling Pathways Implicated in β-sitosterol-Mediated Inhibition of Cell Migration
| Pathway/Protein | Cell Type | Effect of β-sitosterol |
|---|---|---|
| PPARG/AMPK/mTOR | Vascular Smooth Muscle Cells karger.comnih.gov | Regulation of the pathway, leading to inhibited migration |
| CDH1 | Breast Cancer Cells researchgate.net | Upregulation, leading to suppressed migration |
| Fibronectin | Cancer Cells researchgate.net | Reduction in levels, contributing to decreased migration and invasion |
Apoptotic Signaling Cascade Analysis and Programmed Cell Death Mechanisms
Apoptosis is a form of programmed cell death crucial for eliminating damaged or unwanted cells. youtube.com A primary mechanism of anti-tumor agents is the induction of apoptosis in cancer cells. β-sitosterol has been shown to be a potent inducer of apoptosis through the activation of multiple signaling cascades. nih.govnih.gov
The apoptotic activity of β-sitosterol involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Studies show that β-sitosterol selectively downregulates the anti-apoptotic protein Bcl-2 while increasing the ratio of pro-apoptotic Bax to Bcl-2. nih.gov This shift disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov
Activation of the caspase cascade is a central event in apoptosis. β-sitosterol treatment leads to the activation of initiator and executioner caspases, notably caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The degradation of PARP is a hallmark of apoptosis. nih.gov
Furthermore, β-sitosterol's pro-apoptotic effects are mediated through major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways. nih.gov It can block the MAPK pathway by inhibiting ERK1/2 activation, which in turn can suppress cell proliferation and invasion. nih.gov Concurrently, it induces the accumulation of Reactive Oxygen Species (ROS) within the cells, triggering mitochondria-mediated apoptosis. researchgate.net
Table 3: Molecular Targets of β-sitosterol in the Apoptotic Cascade
| Target Family/Protein | Specific Molecule | Effect of β-sitosterol | Pathway |
|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Downregulation nih.gov | Intrinsic Apoptosis |
| Bax/Bcl-2 ratio | Induction nih.gov | Intrinsic Apoptosis | |
| Caspases | Caspase-3 | Activation nih.gov | Common Execution Pathway |
| Apoptosis Markers | PARP | Degradation/Cleavage nih.gov | Common Execution Pathway |
| Kinase Pathways | ERK1/2 (MAPK) | Inhibition nih.gov | Proliferation & Survival |
| Cellular Stress | ROS | Accumulation researchgate.net | Mitochondria-Mediated Apoptosis |
Advanced Analytical Methodologies for Sitostenone Characterization and Quantification
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is fundamental to the analysis of Sitostenone (B90138), enabling its separation from complex mixtures prior to quantification and structural elucidation. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether for quantification or purification.
Gas Chromatography (GC) is a powerful technique for analyzing thermally stable and volatile compounds like this compound. When coupled with a detector, it provides both qualitative and quantitative information.
GC-Mass Spectrometry (MS): This hyphenated technique is a cornerstone for the definitive identification and quantification of this compound. nih.gov In GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. researchgate.net The resulting mass spectrum provides a molecular fingerprint, characterized by the molecular ion peak and specific fragmentation patterns, allowing for highly confident identification. chemguide.co.uklibretexts.org For instance, GC-MS analysis of methanolic plant extracts has successfully identified the presence of gamma-Sitostenone. phcogres.com The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, which can be used as a reference for identification. nist.gov GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity, making it suitable for quantifying trace amounts of this compound in complex biological matrices. nih.gov
GC-Flame Ionization Detector (FID): GC-FID is a robust and widely used method for the quantification of organic compounds. While it does not provide structural information like MS, the FID offers excellent sensitivity and a wide linear range for quantification. After separation on the GC column, this compound is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present. This method is reliable for routine quantitative analysis when the identity of this compound in the sample has already been confirmed.
A typical GC method for sterol analysis involves a temperature program to ensure efficient separation. For example, a program might start at a lower temperature and gradually increase to elute compounds with different boiling points. nih.gov
Table 1: Example GC Parameters for Sterol Analysis
| Parameter | Value |
|---|---|
| Column Type | Capillary (e.g., HP-5MS) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | ~1.0-1.3 mL/min |
| Injection Mode | Splitless |
| Temperature Program | Initial 60°C, ramp at 5-10°C/min to 280-300°C, hold for 15 min |
| MS Ion Source Temp. | ~250°C |
| Ionization Energy | 70 eV |
Note: These parameters are illustrative and require optimization for specific instruments and applications. nist.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, offering a powerful alternative to GC.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of steroids like this compound. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of methanol (B129727), acetonitrile (B52724), and water). e-nps.or.kr this compound, being a relatively non-polar molecule, is well-retained and separated under these conditions.
HPLC-UV/Diode Array Detector (DAD): this compound possesses a chromophore—the α,β-unsaturated ketone—which absorbs ultraviolet (UV) light, allowing for its detection and quantification. An HPLC system coupled with a UV or Diode Array Detector (DAD) is commonly used for this purpose. nih.govnih.gov The DAD has the advantage of acquiring spectra across a range of wavelengths simultaneously, which can aid in peak purity assessment and compound identification. e-nps.or.krnih.gov The method's validation typically includes evaluating linearity, limits of detection (LOD), and limits of quantification (LOQ) to ensure its reliability. e-nps.or.krnih.gov
HPLC-MS: Coupling HPLC with a mass spectrometer combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This is particularly useful for analyzing complex mixtures where UV detection may lack specificity. unimi.it HPLC-MS can provide molecular weight information and, with tandem MS (MS/MS), detailed structural data, confirming the identity of this compound in complex samples. nih.gov
Table 2: Typical HPLC-DAD Method Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Set at the λmax of the α,β-unsaturated ketone (~241 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Note: Method parameters must be optimized for the specific analysis. e-nps.or.kr
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for screening plant extracts for the presence of this compound and for small-scale purification. nih.govresearchgate.net
Screening: A small amount of the sample extract is spotted on a TLC plate coated with a stationary phase (typically silica (B1680970) gel). miamioh.edu The plate is then developed in a chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Compounds separate based on their differential partitioning between the stationary and mobile phases. After development, the plate is visualized. Since this compound has a conjugated system, it can often be visualized under UV light (254 nm) as a dark spot on a fluorescent background. libretexts.org Chemical staining reagents, such as p-anisaldehyde or permanganate, can also be used for visualization, which react with the functional groups in this compound to produce colored spots. libretexts.org TLC is an excellent tool for quickly assessing the complexity of a sample and identifying potential fractions containing the target compound. mdpi.com
Purification: For purification, preparative TLC (prep TLC) is employed, which uses thicker plates and allows for the loading of larger quantities of material (up to 100 mg). rochester.edu The sample is applied as a band, and after development, the band corresponding to this compound is identified (usually by UV light), scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent. rochester.edu This method is effective for isolating small amounts of pure this compound for further spectroscopic analysis.
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Analysis
Following separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous confirmation of this compound's molecular structure.
Mass Spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of this compound. rfi.ac.uk
Mass Spectrometry (MS): In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion (M+•). For this compound (C₂₉H₄₈O), the nominal molecular weight is 412 g/mol . guidechem.com The mass spectrum also reveals a characteristic fragmentation pattern that results from the breakup of the molecular ion in the spectrometer. chemguide.co.uklibretexts.org This pattern is highly reproducible and serves as a fingerprint for the molecule. uni-saarland.de
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, often to four or more decimal places. thermofisher.comthermofisher.com This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. nih.gov For example, the identification of β-sitostenone from Eucalyptus deglupta was confirmed by HR-MS, which determined its molecular formula to be C₂₉H₄₈O based on an observed m/z of 412.3705. researchgate.net
Tandem Mass Spectrometry (MS/MS): Tandem MS involves multiple stages of mass analysis to probe the structure of a compound in greater detail. nih.govnih.gov The molecular ion of this compound is first selected, then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This fragmentation data provides valuable information about the connectivity of atoms within the molecule, further confirming its identity. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₄₈O | guidechem.comresearchgate.net |
| Monoisotopic Mass | 412.3705 g/mol | guidechem.comresearchgate.net |
| Calculated m/z | 412.3705 | researchgate.net |
| Observed m/z | 412.3705 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework. chemistrysteps.com
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. oregonstate.eduorganicchemistrydata.org Key signals for β-sitostenone include a singlet for the olefinic proton at H-4, and distinct signals for the various methyl groups (H₃-18, H₃-19, H₃-21, H₃-26, H₃-27, and H₃-29). researchgate.netresearchgate.net The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal help to piece together the structure. pdx.edu
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. hmdb.caorganicchemistrydata.orgcompoundchem.com For β-sitostenone, the spectrum shows 29 distinct carbon signals. researchgate.net Characteristic signals include the carbonyl carbon (C-3) at a downfield chemical shift (around 199.7 ppm), the olefinic carbons C-4 and C-5 (around 123.9 and 171.8 ppm, respectively), and the numerous aliphatic carbons of the steroid skeleton and side chain. researchgate.net
By combining data from ¹H NMR, ¹³C NMR, and more advanced 2D NMR experiments (like COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, definitively confirming the structure of this compound. researchgate.netresearchgate.netmass-analytica.com
Table 4: Selected ¹H and ¹³C NMR Chemical Shift Data for β-Sitostenone (in CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity |
|---|---|---|---|
| 3 | 199.7 | - | - |
| 4 | 123.9 | 5.72 | s |
| 5 | 171.8 | - | - |
| 18 | 12.1 | 0.72 | s |
| 19 | 17.5 | 1.19 | s |
| 21 | 18.7 | 0.92 | d |
| 26 | 19.8 | 0.84 | d |
| 27 | 19.0 | 0.82 | d |
| 29 | 12.0 | 0.86 | t |
Data compiled from published literature. researchgate.netresearchgate.net Chemical shifts are relative to TMS and may vary slightly depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying and analyzing chromophores, which are the parts of a molecule responsible for absorbing light. msu.edu In this compound, the key chromophore is the α,β-unsaturated ketone system within its A-ring. This conjugated system of a carbon-carbon double bond and a carbonyl group gives rise to a characteristic electronic transition (π → π*) that results in strong absorption in the UV region.
The analysis of the UV spectrum provides critical evidence for this specific structural feature. The presence of this chromophore is typically confirmed by a strong absorption maximum (λmax) observed in the 230–250 nm range, which is characteristic of cyclic α,β-unsaturated ketones. The intensity of this absorption, measured as molar absorptivity (ε), is generally high, indicating an allowed electronic transition. msu.eduupi.edu This technique is fundamental in the initial structural elucidation and confirmation of the this compound scaffold. upi.edu
Table 1: UV-Vis Spectroscopic Data for this compound Chromophore This table is interactive. You can sort and filter the data.
| Chromophore | Electronic Transition | Expected λmax (nm) | Spectroscopic Evidence |
|---|
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that are indispensable for identifying the specific functional groups present in a molecule. researchgate.netlibretexts.orghoriba.com They provide a molecular fingerprint by detecting the vibrations of chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FTIR spectrum provides definitive evidence for its key functional groups. The most prominent absorption is the sharp, strong band corresponding to the carbonyl (C=O) stretch of the conjugated ketone. libretexts.org Another significant absorption is from the carbon-carbon double bond (C=C) stretch of the alkene within the conjugated system. Additionally, characteristic C-H stretching and bending vibrations from the steroid backbone are readily observed. libretexts.org
Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. libretexts.orghoriba.com It provides complementary information to FTIR. The selection rules for Raman are different from those for IR, meaning that vibrations that are weak in FTIR may be strong in Raman, and vice versa. libretexts.org The C=O and C=C stretching vibrations in this compound are also Raman active and typically produce strong signals. uci.edu Raman spectroscopy is particularly advantageous for analyzing aqueous solutions, as water is a very weak Raman scatterer. horiba.com
Table 2: Key Vibrational Bands for this compound Functional Groups This table is interactive. You can sort and filter the data.
| Functional Group | Vibration Type | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Ketone (C=O) | Stretch | 1685 - 1665 | 1685 - 1665 | Strong (Both) |
| Alkene (C=C) | Stretch | 1680 - 1640 | 1680 - 1625 | Medium (FTIR), Strong (Raman) |
| Alkane (C-H) | Stretch | 3000 - 2850 | 3000 - 2850 | Strong (Both) |
Optimized Extraction and Sample Preparation Techniques for this compound Isolation from Complex Matrices
The isolation of this compound from natural sources, such as plants, is a multi-step process designed to separate the target compound from a multitude of other phytochemicals. aip.org An optimized extraction and purification strategy is essential for obtaining a pure sample for analysis.
A common and effective procedure involves sequential solvent extraction followed by chromatographic purification. researchgate.netajpojournals.org
Initial Extraction : The dried and powdered plant material is first subjected to extraction with a nonpolar solvent, such as hexane. ajpojournals.org This step effectively removes lipids, waxes, and other nonpolar constituents.
Sequential Solvent Extraction : Following the initial hexane wash, the plant material is successively extracted with solvents of increasing polarity, typically ethyl acetate (B1210297) and then methanol. ajpojournals.org this compound, being moderately polar, is often concentrated in the ethyl acetate fraction.
Column Chromatography : The crude extract rich in this compound (e.g., the ethyl acetate fraction) is subjected to column chromatography for purification. researchgate.netajpojournals.org Silica gel is the most commonly used stationary phase. The column is eluted with a solvent system, often a gradient of hexane and ethyl acetate, which separates compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound.
Final Purification : Fractions containing this compound may be combined and subjected to further chromatographic steps, such as preparative TLC or reverse-phase chromatography, to achieve high purity. researchgate.net
This systematic approach ensures the efficient removal of interfering substances and yields this compound in a form suitable for detailed spectroscopic characterization and other research applications.
Development and Validation of Emerging Analytical Platforms for this compound Research
While classical methods are useful for identification, modern research and quality control necessitate the development of more sensitive and quantitative analytical platforms. Emerging techniques like High-Performance Liquid Chromatography (HPLC) are central to this advancement. ijprajournal.com
A Reverse-Phase HPLC (RP-HPLC) method is highly suitable for the quantification of this compound. The development of such a method involves optimizing parameters like the column (e.g., C18), mobile phase composition (e.g., a mixture of methanol or acetonitrile and water), flow rate, and detector wavelength (typically set at the λmax of the chromophore). allmultidisciplinaryjournal.comwjpls.org
Crucially, any new analytical method must be validated to ensure its reliability, as per guidelines from the International Conference on Harmonisation (ICH). psu.edu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and involves assessing several key performance characteristics: ijprajournal.combroughton-group.com
Accuracy : The closeness of the test results to the true value.
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). wjpls.org
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. allmultidisciplinaryjournal.com
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. allmultidisciplinaryjournal.com
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. allmultidisciplinaryjournal.com
Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) represent a powerful platform for this compound research. aip.org LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for unequivocal identification and precise quantification of this compound, even at trace levels in highly complex matrices.
Table 3: Compounds Mentioned in This Article
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Hexane | Nonpolar solvent for extraction |
| Ethyl Acetate | Medium-polarity solvent for extraction |
| Methanol | Polar solvent for extraction and HPLC mobile phase |
Lack of Published Research on Theoretical and Computational Chemistry of this compound Precludes Article Generation
The user's request specified a detailed outline, including sections on electronic structure calculations (like Density Functional Theory), conformational analysis, prediction of spectroscopic properties, ligand-protein docking, and simulations in biological environments. Fulfilling this request would necessitate access to specific computational data and research findings for this compound.
While research exists for the closely related and more widely studied precursor, β-Sitosterol, this information cannot be extrapolated to this compound. This compound is the oxidized derivative of β-Sitosterol, featuring a ketone group in place of a hydroxyl group. This structural difference significantly alters the molecule's electronic distribution, geometry, and potential intermolecular interactions, making the computational data for β-Sitosterol inapplicable to this compound. For instance, a comparative Density Functional Theory (DFT) and Hartree-Fock (HF) study has been performed on β-Sitosterol to understand its dynamic behavior and electronic properties, and molecular dynamics (MD) simulations have explored its interaction with proteins like the smoothened receptor. austinpublishinggroup.comnih.gov However, equivalent studies for this compound are not present in the available literature.
General principles of computational chemistry, such as methods for ligand-protein docking, binding affinity prediction, and simulating molecular dynamics in various environments, are well-established. frontiersin.orgnih.govnih.govrsc.org Nevertheless, applying these principles to generate a specific article on this compound without supporting research would amount to speculation and would not meet the required standards of scientific accuracy and evidence-based content.
Therefore, due to the absence of specific theoretical and computational research on this compound, it is not possible to generate the requested article with the required level of detail and scientific rigor.
Theoretical and Computational Chemistry Approaches to Sitostenone Research
Computational Elucidaion of Sitostenone (B90138) Reaction Mechanisms and Pathways
While specific computational studies delineating the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of theoretical and computational chemistry can be applied to predict and understand its reactivity. The primary reactive site in this compound, also known as stigmast-4-en-3-one, is the α,β-unsaturated ketone functionality within the A-ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of chemical reactions involving such systems.
Research on analogous steroidal enones, such as testosterone (B1683101) and dienogest, provides a framework for understanding potential reaction pathways of this compound. For instance, computational studies on the chlorination of steroidal enones have shown that electrophilic attack is favored at the C4 position of the A-ring. acs.orgethz.ch This is due to the electronic properties of the conjugated system, where the C4 is susceptible to electrophilic addition. Any attempt to model chlorination at the C5 position computationally resulted in a shift to the more stable C4-chlorinated intermediate. acs.org Similar DFT calculations could be employed for this compound to map the potential energy surface for various electrophilic additions, identifying the most likely intermediates and transition states.
Furthermore, the oxidation and reduction of the A-ring are crucial transformations for many steroids. Computational models have been used to investigate the hydroxylation of testosterone by cytochrome P450 enzymes, revealing the steric and electronic factors that govern the regioselectivity of the reaction. nih.gov These studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model the enzymatic active site and the substrate, providing detailed mechanistic insights. nih.gov Such an approach could be adapted to study the enzymatic or chemical oxidation of this compound, for example, to form derivatives like stigmast-4-en-6β-ol-3-one.
The reduction of the 4-ene-3-keto moiety is another key reaction. Studies on the stereoselective reduction of steroidal enones have shown that the facial selectivity (α versus β) of hydride attack is influenced by the catalyst, solvent, and substituents on the steroid scaffold. acs.org Computational chemistry can model the transition states for both α- and β-face attacks, calculating the activation energies to predict the stereochemical outcome. For this compound, this would be crucial in understanding the formation of its 5α- and 5β-dihydro derivatives.
A hypothetical computational study on the reduction of this compound might involve the data presented in the following table, which illustrates the kind of information that can be obtained.
| Computational Method | Reaction Studied | Key Findings/Predictions | Analogous System Studied |
| Density Functional Theory (DFT) | Electrophilic addition to C4-C5 double bond | The C4 position is the most likely site of initial attack for electrophiles. | Testosterone, Dienogest acs.orgethz.ch |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Cytochrome P450-mediated oxidation | The regioselectivity of hydroxylation is determined by the binding orientation in the enzyme active site. | Testosterone nih.gov |
| DFT with Implicit Solvation Model | Hydride reduction of the enone | The stereochemical outcome (5α vs. 5β) can be predicted by comparing the activation energies of the respective transition states. | General 4-ene-3-ketosteroids acs.org |
By applying these established computational methodologies, a deeper understanding of the reaction mechanisms and pathways of this compound can be achieved, guiding synthetic efforts and the exploration of its metabolic fate.
Development of Predictive Models for this compound-Related Chemical Systems
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry for drug discovery and materials science. While specific predictive models for this compound are not widely reported, the methodologies developed for other steroid systems are directly applicable to this compound and its derivatives. These models aim to correlate the chemical structure of a molecule with its biological activity or physical properties.
The development of a predictive QSAR model for this compound-related compounds would typically follow these steps:
Data Set Curation: A dataset of this compound analogues with experimentally determined biological activities (e.g., binding affinity to a specific receptor, enzyme inhibition) would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Studies on other steroid classes provide valuable insights into the types of descriptors and models that could be effective for this compound. For example, QSAR studies on anabolic and androgenic steroids have shown that electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the net charges on specific atoms, are crucial for their biological activity. nih.gov Similarly, a QSAR model for 5α-reductase inhibitors revealed the importance of atom type electropological state, radial distribution function, and molecular linear free energy relation descriptors. ethz.ch
The following table summarizes the types of predictive models and descriptors that have been successfully applied to other steroid systems and could be adapted for this compound.
| Steroid Class | Modeling Method | Key Descriptor Types | Predicted Property |
| Anabolic/Androgenic Steroids | Multi-linear Regression (MLR) | Quantum-chemical (HOMO-LUMO gap, dipole moment, net atomic charges) | Anabolic and androgenic activities nih.gov |
| 5α-Reductase Inhibitors | Multiple Linear Regression (MLR) | Atom type electropological state, Radial Distribution Function (RDF), Molecular Linear Free Energy Relation | Inhibitory activity against human 5α-reductase type II ethz.ch |
| Gestagenic Receptor Ligands | Principal Component Analysis (PCA), Linear Regression | Partial charge-based descriptors | Binding affinity to the gestagenic receptor nih.gov |
| Corticosteroid Binding Globulin Ligands | Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields | Binding affinity to corticosteroid-binding globulin nih.gov |
By leveraging these established computational approaches, it is feasible to develop robust predictive models for this compound-related chemical systems. Such models would be invaluable for designing novel this compound derivatives with desired biological activities, predicting their properties, and prioritizing synthetic targets, thereby accelerating the research and development process.
Environmental Fate and Degradation Mechanisms of Sitostenone
Biodegradation Pathways and Microbial Transformation of Sitostenone (B90138)
Microbial action is considered a primary mechanism for the degradation of steroids in the environment. researchgate.net While steroids as a class are known to be relatively resistant to degradation due to their complex structure and low water solubility, numerous microorganisms, particularly bacteria, have evolved pathways to utilize them as carbon and energy sources. nih.govmdpi.com
The persistence of this compound in environmental compartments like soil and water is determined by the rate of its microbial degradation, which can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Aerobic Degradation: Under aerobic conditions, the degradation of steroids like this compound is primarily carried out by bacteria, particularly from the phylum Actinobacteria. nih.govnih.gov The initial step in the degradation of many sterols (e.g., β-sitosterol) is the oxidation of the 3-hydroxyl group to a 3-keto group, forming this compound (stigmast-4-en-3-one). researchgate.net This reaction is often the gateway to the complete breakdown of the steroid structure. The subsequent degradation of the steroid ring system typically proceeds via the 9,10-seco pathway. nih.gov
Anaerobic Degradation: this compound also plays a role in anaerobic degradation pathways. Under sulfate-reducing conditions, stigmast-4-en-3-one has been identified as a transient intermediate during the biotransformation of phytosterols (B1254722). researchgate.net In anaerobic environments, denitrifying bacteria have been shown to degrade the steroid core through an alternative oxygen-independent mechanism known as the 2,3-seco pathway. researchgate.netnih.govresearchgate.net
Degradation Kinetics: Specific kinetic data, such as degradation half-lives (DT50) for this compound in soil, sediment, or water, are not extensively documented in scientific literature. The rate of degradation is highly variable and depends on environmental factors including microbial population density, temperature, oxygen availability, and soil or sediment composition. ekb.egresearchgate.net For context, laboratory studies on other organic compounds report half-lives ranging from a few days to several weeks. For example, studies on the pesticide fenitrothion (B1672510) in calcareous soil showed a half-life of 19.36 days, following first-order kinetics. ekb.egekb.eg Similarly, the UV filter oxybenzone (B1678072) was found to have a DT50 of 8.7 days in standard OECD soil. nih.gov While these values are not directly applicable to this compound, they illustrate the range of persistence that can be expected for complex organic molecules in soil.
Table 1: Overview of this compound Biodegradation Conditions
| Condition | Degradation Pathway | Role of this compound | Typical Microorganisms |
| Aerobic | 9,10-seco pathway | Initial intermediate from sterol oxidation | Actinobacteria (e.g., Rhodococcus, Mycobacterium) nih.govnih.gov |
| Anaerobic | 2,3-seco pathway | Transient intermediate | Denitrifying bacteria (e.g., Sterolibacterium) researchgate.netresearchgate.netresearchgate.net |
The microbial transformation of this compound results in a series of intermediate compounds. The identification of these metabolites is key to understanding the complete degradation pathway.
This compound itself is a primary metabolite formed from the oxidation of β-sitosterol by various bacteria, including those of the genus Rhodococcus. researchgate.netnih.gov From there, further transformations can occur on both the side chain and the steroid nucleus.
Side-Chain Oxidation: Studies using genetically modified Mycobacterium sp. have shown that this compound (stigmast-4-en-3-one) can be further oxidized at the terminal carbon of its side chain. This leads to the formation of hydroxylated and carboxylated derivatives. nih.gov
Ring Hydroxylation: Fungi are also capable of transforming 4-ene-3-oxo steroids. For instance, the fungus Fusarium culmorum can hydroxylate the steroid nucleus of compounds with the same core structure as this compound at various positions, including 6β, 12β, and 15α. nih.gov This suggests that hydroxylated this compound derivatives are likely microbial metabolites. Stigmast-4-en-6β-ol-3-one has been isolated from natural sources. medchemexpress.com
Ring Cleavage: The ultimate breakdown of the steroid's fused ring structure proceeds through ring-cleavage reactions. In the aerobic 9,10-seco pathway, the B-ring is opened, leading to the formation of a seco-steroid. researchgate.netnih.gov While the full degradation pathway for the stigmastane (B1239390) side chain is complex, the degradation of the related androgen nucleus (which shares the same A- and B-ring structure) results in the formation of 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. nih.gov
Table 2: Identified and Potential Microbial Metabolites of this compound
| Metabolite Name | Transformation Type | Reference Organism (or Analogue) | Reference |
| Stigmast-4-en-3-one | Oxidation of β-sitosterol | Rhodococcus erythropolis | researchgate.netnih.gov |
| 26-Hydroxy-4-stigmasten-3-one | Side-chain hydroxylation | Mycobacterium sp. BCS 396 | nih.gov |
| 3-Oxo-4-stigmasten-26-oic acid | Side-chain oxidation | Mycobacterium sp. BCS 396 | nih.gov |
| Stigmast-4-en-6β-ol-3-one | Ring hydroxylation (inferred) | Fusarium culmorum (analogue); Natural product | nih.govmedchemexpress.com |
| 12β-Hydroxy and 15α-Hydroxy derivatives | Ring hydroxylation (inferred) | Fusarium culmorum (analogue) | nih.gov |
Abiotic Transformation of this compound in the Environment
In addition to microbial processes, this compound can be transformed by non-biological chemical and physical processes in the environment, including hydrolysis and phototransformation.
Hydrolysis is a chemical reaction where a water molecule breaks down another compound. The molecular structure of this compound, which features a conjugated ketone (an α,β-unsaturated ketone) within a four-ring steroid nucleus, is generally stable against hydrolysis under typical environmental conditions (pH 4–9). Ketones are not readily hydrolyzed in neutral, mildly acidic, or mildly basic aqueous solutions. While some specific structures, like ketone spiro acetals found in sapogenins, can be degraded under acidic conditions, the core structure of this compound lacks functional groups that are highly susceptible to hydrolysis. wikipedia.org Consequently, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Phototransformation, or photolysis, is the degradation of a molecule caused by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. This can be a significant degradation route for chemicals present in sunlit surface waters or on soil surfaces.
While specific studies on the photolysis of this compound are scarce, research on structurally similar 4-en-3-one steroids indicates that phototransformation is a plausible degradation pathway. Photoinduced reactions involving the regioselective cleavage of radicals have been used to transform steroids into 19-norsteroid derivatives, including 19-norcholest-4-en-3-one, which shares the same A-ring chromophore as this compound. rsc.org
Phototransformation can occur through two main mechanisms:
Direct Photolysis: The this compound molecule itself absorbs photons, leading to an excited state that undergoes chemical alteration.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids in water), absorb light and transfer the energy to the this compound molecule, initiating its degradation.
Without specific experimental data, the products and rate constants for this compound photolysis remain uncharacterized.
Abiotic oxidative processes can contribute to the transformation of organic compounds in the environment. These reactions can be mediated by naturally occurring oxidants such as manganese oxides on mineral surfaces or by reactive oxygen species (e.g., hydroxyl radicals) generated through photochemical processes.
The 4-ene-3-oxo steroid structure can be chemically oxidized, as demonstrated by industrial processes like the Marker degradation, which uses strong oxidizing agents like chromic acid. wikipedia.org However, the reactivity of this compound with milder, environmentally relevant oxidants is not well-documented. It is plausible that this compound could be transformed through abiotic oxidative pathways, but the specific reactions, products, and their environmental significance have yet to be determined.
Environmental Distribution and Mobility Studies of this compound
The environmental distribution and mobility of the chemical compound this compound, also known as stigmast-4-en-3-one, are governed by its distinct physicochemical properties. As a large, hydrophobic molecule, its behavior in various environmental compartments—soil, water, and air—is primarily dictated by its tendency to associate with organic matter and living organisms rather than remaining in aqueous phases.
Adsorption and Desorption Characteristics in Soil and Sediment Matrices
The interaction of this compound with soil and sediment is a critical factor in determining its environmental persistence and potential for transport. Research on steroidal compounds with similar structures provides a framework for understanding the likely adsorption and desorption behavior of this compound.
The high hydrophobicity of this compound, indicated by a calculated XLogP3 value of 9.3, suggests a strong affinity for the organic carbon fraction of soil and sediment. researchgate.net This property leads to significant adsorption, where the molecule binds to particulate matter. Consequently, the mobility of this compound in soil is expected to be low. It is likely to be retained in the upper soil layers and in sediments, with a limited potential to leach into groundwater.
Studies on other steroidal ketones have shown that the extent of sorption is positively correlated with the organic carbon content of the soil. chemsafetypro.com Furthermore, soil texture plays a role, with higher clay content generally leading to greater adsorption due to the larger surface area and potential for various binding interactions. episuite.dev The primary mechanisms for the sorption of hydrophobic compounds like this compound include partitioning into soil organic matter and hydrophobic interactions with mineral surfaces. nih.gov
Desorption, the process by which an adsorbed chemical is released back into the soil solution, is expected to be a slow and limited process for this compound. This is due to the strong hydrophobic interactions binding it to soil and sediment particles. As a result, once introduced into the soil or aquatic sediments, this compound is likely to be persistent in these matrices.
Table 1: Predicted Adsorption Characteristics of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | High (specific value not experimentally determined) | Inferred from high hydrophobicity (XLogP3 = 9.3) researchgate.net and behavior of similar steroidal compounds. |
| Mobility in Soil | Low to Immobile | Based on the expected high Log Koc value. |
Volatilization and Air-Water Partitioning Behavior (e.g., Henry's Law Constant)
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For a compound to have a significant volatilization potential from water, it needs to have a combination of relatively high vapor pressure and low water solubility.
A low Henry's Law constant indicates that this compound has a negligible tendency to partition from water into the atmosphere. episuite.dev Therefore, atmospheric transport is not considered a significant pathway for the environmental distribution of this compound. It will predominantly reside in the condensed phases, namely water, soil, and sediment.
Table 2: Predicted Volatilization Behavior of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Henry's Law Constant (H) | Very Low (specific value not experimentally determined) | Inferred from high molecular weight, low expected vapor pressure, and predictions for structurally similar compounds using models like EPI Suite™. researchgate.netepisuite.devethz.chchemistryforsustainability.org |
| Volatilization from Water | Negligible | Based on the expected very low Henry's Law constant. |
Bioaccumulation Potential in Ecological Systems
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests that a chemical is lipophilic and will preferentially partition into the fatty tissues of organisms. Regulatory frameworks often consider a Log Kow value greater than 3 as an indication of potential bioaccumulation. fraunhofer.de
This compound has a calculated XLogP3 value of 9.3, which is a surrogate for Log Kow, indicating very high lipophilicity. researchgate.net This strongly suggests that this compound has a high potential to bioaccumulate in aquatic organisms. Fish and other aquatic life exposed to this compound in the water column or through their diet are likely to accumulate this compound in their tissues.
For highly hydrophobic substances with Log Kow values greater than 5, experimental determination of BCF can be challenging due to their very low water solubility. fraunhofer.de Predictive models, such as the BCFBAF™ program within the EPI Suite™, are often used to estimate the BCF for such compounds. chemistryforsustainability.orgepa.gov These models take into account the chemical's hydrophobicity and may also consider factors like metabolic transformation within the organism. Given its properties, this compound is expected to have a high BCF value.
Table 3: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Octanol-Water Partition Coefficient (Log Kow) | High (XLogP3 = 9.3) researchgate.net | Indicates high lipophilicity and a strong tendency to partition into fatty tissues. |
| Bioconcentration Factor (BCF) | High (specific value not experimentally determined) | Inferred from the high Log Kow value and the behavior of other highly hydrophobic organic compounds. fraunhofer.de |
Future Research Directions and Unexplored Avenues in Sitostenone Scholarship
Integration of Systems Biology and Omics Technologies in Sitostenone (B90138) Bioactivity Research
A holistic understanding of this compound's biological impact can be achieved by moving beyond single-endpoint assays and embracing a systems biology approach. nih.govresearchgate.net This methodology provides an integrative view of the complex interactions within a biological system. nih.gov The "big four omics"—genomics, transcriptomics, proteomics, and metabolomics—are the foundational tools of systems biology, allowing for the comprehensive analysis of molecules and their influence on one another. nih.gov
Future research should focus on employing these high-throughput technologies to elucidate the mechanisms of action of this compound.
Transcriptomics: RNA sequencing can reveal how this compound modulates gene expression in target cells or organisms. By comparing the transcriptomes of treated versus untreated systems, researchers can identify entire pathways that are upregulated or downregulated, offering clues to the compound's function. pnas.orgnih.gov This approach has been successfully used to assess the expression of biosynthetic gene clusters (BGCs) for other natural products and could be applied to understand how this compound affects cellular genetic programming. pnas.orgnih.govamanote.com
Proteomics: This field focuses on the large-scale study of proteins, which are the primary effectors of cellular function. mdpi.com Quantitative proteomics can measure changes in protein abundance in response to this compound, identifying specific enzymes or signaling proteins that are directly or indirectly targeted. mdpi.com This is crucial for understanding the functional state of the cell and can complement transcriptomic data. mdpi.comnih.gov Proteomic techniques have been instrumental in elucidating the biosynthetic pathways of other plant-derived bioactive compounds. nih.gov
Metabolomics: By analyzing the complete set of small-molecule metabolites within a cell or tissue, metabolomics provides a direct snapshot of the physiological state. Studying the metabolic profile after this compound exposure can uncover downstream effects on cellular metabolism, revealing how the compound alters biochemical pathways. grafiati.com This is particularly relevant for steroids, which often play central roles in metabolic regulation. grafiati.com
Integrating data from these omics platforms will provide a multi-layered, holistic view of this compound's bioactivity, moving from gene-level changes to protein function and metabolic consequences. frontiersin.org This approach can help build comprehensive models of its interaction with biological systems. frontiersin.org
Advanced Chemical Synthesis and Derivatization for Novel this compound Analogs
While this compound is naturally available, the ability to synthesize it and its derivatives in the laboratory is crucial for exploring its structure-activity relationships. Modern organic synthesis offers powerful tools for creating novel analogs with potentially enhanced or entirely new biological properties.
Future synthetic efforts could focus on several key areas:
Convergent and Flexible Routes: New synthetic strategies, such as those employing metallacycle-mediated annulative cross-coupling reactions, can provide more efficient and flexible access to the core steroid skeleton. nih.govnih.gov These methods allow for the modification of each of the four steroidal rings, enabling the creation of a diverse library of this compound analogs from common starting materials like epichlorohydrin. nih.gov
Late-Stage Functionalization: A significant challenge in steroid synthesis is the selective modification of the complex carbon skeleton. The development of methods for late-stage C-H oxidation allows for the introduction of new functional groups, such as hydroxyl groups, at specific positions on a pre-formed steroid core. nih.gov Applying these techniques to this compound could generate derivatives with altered polarity and biological target affinity.
Stereospecific Synthesis: The biological activity of steroids is highly dependent on their three-dimensional structure. Strategies that ensure stereospecific control, such as biogenetic-type cyclizations or using reliable reduction protocols, are essential for producing specific isomers. libretexts.org Future work could focus on developing enantioselective syntheses to produce not only natural this compound but also its unnatural enantiomer (ent-sitostenone) to probe stereochemical requirements for its activity. nih.gov
The synthesis of such analogs would be invaluable for medicinal chemistry exploration, allowing for a systematic investigation of how different structural modifications impact biological function. youtube.com
Refined Computational Models for Precise Prediction of this compound Interactions and Transformations
Computational modeling has become an indispensable tool in drug discovery and natural product research, offering a way to predict biological activity and metabolic fate before undertaking costly and time-consuming laboratory experiments. nih.govbenthamdirect.com
For this compound, future research should leverage and refine several computational approaches:
Machine Learning for Bioactivity Prediction: By training machine learning models (like random forests) on datasets of compounds with known protein targets, it is possible to predict the bioactivity of new molecules. nih.govbenthamdirect.com Future studies could apply this approach to this compound, comparing its structural features and physicochemical properties against databases of known drugs to generate hypotheses about its potential protein targets. nih.gov Deep learning approaches, including graph neural networks, can further enhance these predictions by integrating diverse data sources. benthamdirect.com
Predicting Metabolic Transformations: this compound, like other xenobiotics, is likely metabolized by enzymes such as the cytochrome P450 (CYP) family. nih.goveurekaselect.com Computational models, including quantitative structure-activity relationship (QSAR) and pharmacophore mapping, can predict which CYP isoenzymes are likely to interact with this compound. eurekaselect.com This can help anticipate its metabolic pathway and potential interactions.
Structure-Based Modeling: As the three-dimensional structures of more potential protein targets become available, structure-based methods like molecular docking can be employed. These simulations can predict the binding pose and affinity of this compound within a protein's active site, providing detailed insights into the molecular basis of its activity. nih.gov Molecular dynamics simulations can further refine these models by showing how the protein and ligand move and adapt to one another over time. nih.gov
These computational approaches can accelerate research by prioritizing experimental validation, guiding the design of more potent analogs, and providing a deeper understanding of this compound's interactions at a molecular level. utdallas.edu
Deeper Exploration of Endogenous this compound Roles in Plant Physiology and Ecochemistry
While much attention is given to the pharmacological potential of plant-derived compounds, their primary roles are within the plants themselves. Phytosterols (B1254722) and their derivatives are essential molecules in plants, acting as structural components of membranes and as precursors to signaling molecules. elicit-plant.commpg.de
Future research should aim to clarify the specific endogenous functions of this compound:
Role in Plant Stress Response: Plants produce a variety of compounds in response to both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity) stress. nih.govyoutube.com Phytosterols are known to be involved in plant innate immunity, potentially by regulating the flow of nutrients that invading pathogens require. nih.govnih.govresearchgate.net Research indicates that the balance of specific sterols, such as β-sitosterol and stigmasterol (B192456), is important for defense. nih.gov Future studies could investigate whether this compound levels change in response to environmental stressors and if it plays a direct role in signaling pathways that mediate stress tolerance or defense. mdpi.comyoutube.com For instance, some phytosterols help regulate stomatal opening, which is critical for managing water loss during drought. elicit-plant.com
Function in Plant Growth and Development: Plant hormones, such as auxins and cytokinins, regulate virtually all aspects of growth and development. mdpi.com Steroids in plants, particularly brassinosteroids, are a class of phytohormones. While this compound is not a brassinosteroid, its structural similarity to other key sterol precursors suggests it could play a role in developmental processes, either as a precursor itself or as a modulator of hormone biosynthesis or signaling. researchgate.net
Ecochemical and Allelopathic Functions: Plants release a wide array of chemicals into their environment that can influence neighboring organisms, a phenomenon known as allelopathy. researchgate.netresearchgate.net These allelochemicals can inhibit the growth of competing plant species, giving the producer a competitive advantage. researchgate.net Given that many steroids and their derivatives possess potent biological activity, it is plausible that this compound could be exuded from roots or leached from leaf litter to act as an allelochemical, thereby shaping the plant community structure.
Understanding these fundamental roles in plant biology is not only of academic interest but could also have agricultural applications, potentially leading to new strategies for enhancing crop resilience and managing weeds.
Q & A
Q. What are the standard analytical methods for characterizing Sitostenone in natural product extracts?
To confirm this compound’s identity and purity, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . For plant-derived extracts, column chromatography with silica gel or reversed-phase systems is recommended for initial isolation, followed by recrystallization to obtain pure crystals. Ensure compliance with reproducibility standards by documenting solvent systems, retention times, and spectral data in line with journal guidelines .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity against androgen-related pathways?
Begin with androgen receptor (AR)-binding assays using transfected cell lines (e.g., LNCaP prostate cancer cells). Measure downstream biomarkers like prostate-specific antigen (PSA) via ELISA. For cytotoxicity, use the CCK-8 assay with dose-response curves (e.g., 25–200 µg/mL) to calculate IC50 values, as demonstrated in triple-negative breast cancer models . Include positive controls (e.g., bicalutamide) and validate results across biological replicates to account for cell line variability .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values of this compound across different cancer cell lines?
Discrepancies may arise from cell line heterogeneity (e.g., MDA-MB-231 vs. PC-3), assay duration, or solvent interference (e.g., DMSO cytotoxicity). Standardize protocols by:
- Using identical exposure times (e.g., 48–72 hours).
- Validating cell viability assays (CCK-8 vs. MTT).
- Reporting molar concentrations instead of µg/mL to account for molecular weight differences.
Cross-reference findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm bioactivity .
Q. What strategies optimize the synthesis of this compound derivatives to enhance its anti-migratory effects observed in triple-negative breast cancer models?
Adopt a structure-activity relationship (SAR) approach:
- Modify the ketone group at C-3 to improve solubility (e.g., esterification).
- Introduce halogen atoms at C-4 to enhance electrophilic reactivity.
Evaluate derivatives using transwell migration assays and quantify effects via image analysis software (e.g., ImageJ). Validate mechanisms through Western blotting of epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) .
Q. How can computational methods resolve this compound’s multi-target mechanisms in both antioxidant and anticancer studies?
Use molecular docking (e.g., AutoDock Vina) to predict interactions with AR, NF-κB, and ROS-scavenging enzymes like superoxide dismutase (SOD). Combine with transcriptomic analysis (RNA-seq) of treated cells to identify differentially expressed genes. Validate predictions via siRNA knockdown or inhibitor assays .
Q. What statistical frameworks are critical for validating this compound’s dose-dependent effects in complex biological systems?
Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For migration assays, employ time-lapse data analysis with Kaplan-Meier survival curves. Report confidence intervals and p-values to address variability .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., antioxidant vs. pro-apoptotic effects), conduct pathway enrichment analysis (KEGG/GO) to identify context-dependent mechanisms .
- Experimental Reproducibility : Follow FAIR data principles—ensure raw spectra, chromatograms, and statistical code are archived in public repositories (e.g., Zenodo) .
- Ethical Compliance : For animal or human cell studies, adhere to institutional review board (IRB) protocols, especially when investigating androgen-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
